

TL4830031: A Potent Axl Inhibitor for Oncology Research

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Compound of Interest

Compound Name: TL4830031

Cat. No.: B12401182

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **TL4830031**, a novel and potent small molecule inhibitor of the Axl receptor tyrosine kinase, for its potential applications in oncology research. **TL4830031**, also identified as compound 8i in foundational research, demonstrates significant potential in targeting cancer progression, particularly in contexts driven by Axl signaling. This document outlines the core characteristics of **TL4830031**, its mechanism of action, relevant experimental data, and detailed protocols for key assays.

Core Compound Properties and Activity

TL4830031 is a quinolone antibiotic derivative designed as a selective Axl kinase inhibitor.^{[1][2]} Its fundamental properties and inhibitory activities are summarized below.

Property	Value	Reference
Chemical Name	TL4830031 (compound 8i)	[1][2]
Chemical Formula	C35H33F2N5O6	
Molecular Weight	657.66 g/mol	
Target	Axl Receptor Tyrosine Kinase	
Binding Affinity (Kd)	1.1 nM	[1]
IC50 (Axl Kinase)	26 nM	[1][2]
IC50 (Flt3 Kinase)	50 nM	[1]
Kinase Selectivity	Highly selective over a panel of 468 kinases.	[1]

Mechanism of Action and Biological Effects

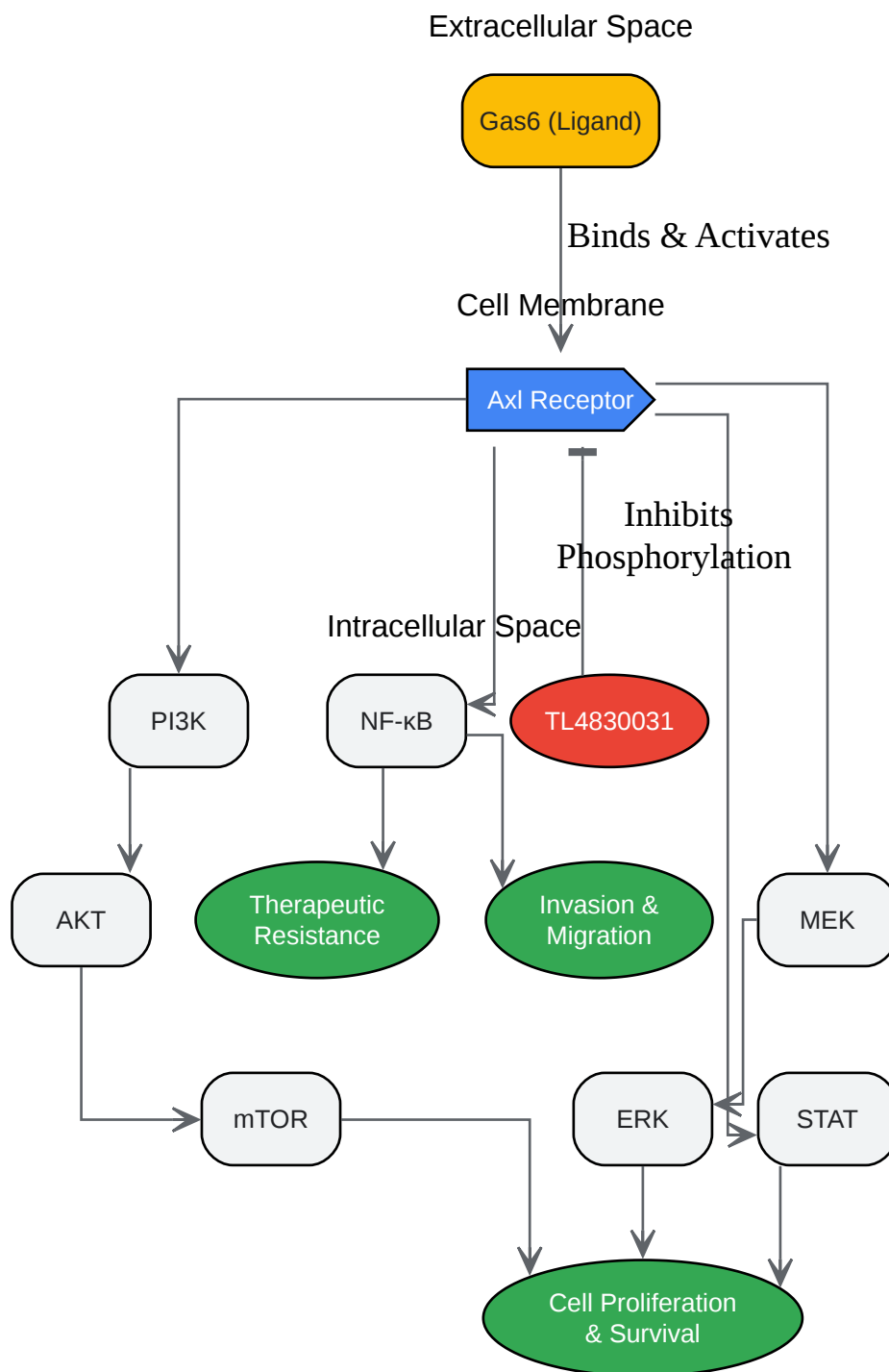
TL4830031 exerts its anticancer effects by directly targeting the Axl receptor tyrosine kinase, a key player in tumor progression, metastasis, and therapeutic resistance.[1]

Key Biological Effects:

- **Inhibition of Axl Phosphorylation:** **TL4830031** significantly inhibits the autophosphorylation of the Axl kinase, a critical step in the activation of its downstream signaling pathways.[1][2]
- **Inhibition of Cell Invasion and Migration:** The compound has been shown to dose-dependently inhibit the invasion and migration of cancer cells.[1][2] Foundational studies have demonstrated this effect in MDA-MB-231 breast cancer cells induced with TGF- β 1.[1]

Axl Signaling Pathway in Oncology

The Axl signaling pathway is a critical mediator of cancer cell survival, proliferation, migration, and invasion. Its inhibition by **TL4830031** represents a promising therapeutic strategy.



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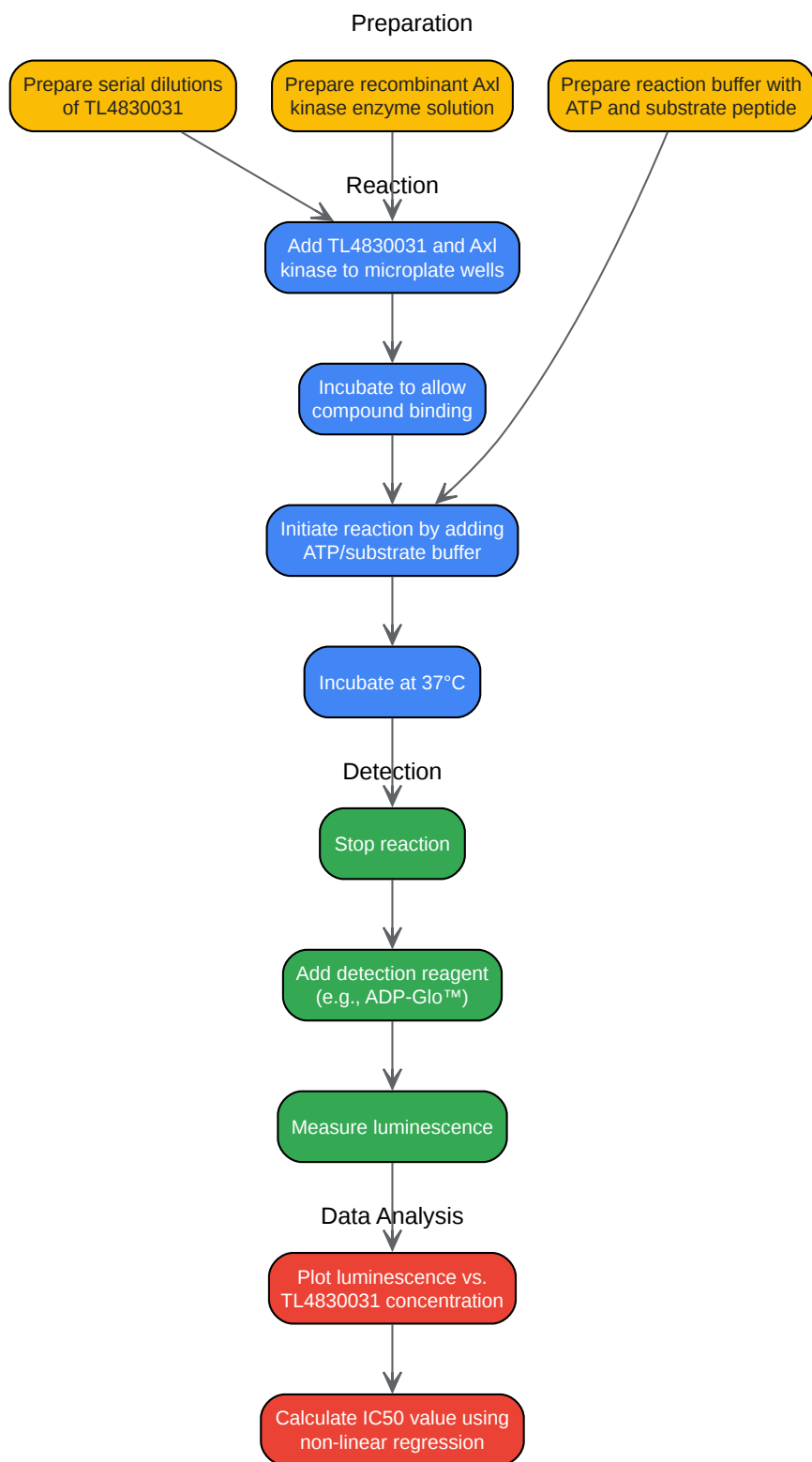
Axl Signaling Pathway and Inhibition by **TL4830031**.

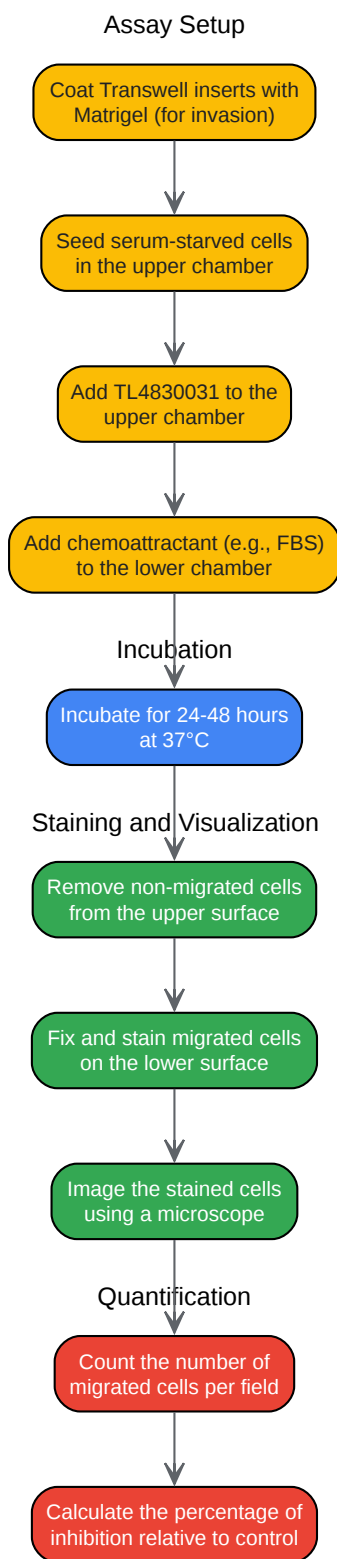
Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of **TL4830031**.

Axl Kinase Inhibition Assay (In Vitro)

This protocol outlines the determination of the IC₅₀ value of **TL4830031** against Axl kinase.





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References

- 1. Quinolone antibiotic derivatives as new selective Axl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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